8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of a thiophene ring and a trifluoromethyl group attached to a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a base-promoted [3 + 2] cycloaddition reaction. For instance, nitrile imines and 1H-benzo[d]imidazole-2-thiols can be used as starting materials, with triethylamine as a promoter, to achieve the desired triazole ring formation .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis can be achieved through optimization of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazolo-pyridazine derivatives.
Scientific Research Applications
8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is largely dependent on its interaction with specific molecular targets. The compound’s triazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl-triazole core but differ in their additional substituents and ring structures.
Thiazolo[3,2-b][1,2,4]triazole: Similar in having a fused triazole ring but with a thiazole instead of a pyridazine ring.
Triazolo[1,5-a]pyrimidine: Another fused triazole compound with a pyrimidine ring.
Uniqueness: 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with tailored biological and chemical properties.
Properties
IUPAC Name |
8-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)8-4-6(7-2-1-3-18-7)9-15-14-5-17(9)16-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFDSPMFZPOZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN3C2=NN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.